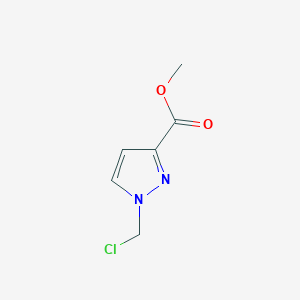
methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” is a compound that contains a chloromethyl group. In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of compounds similar to “methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . Another study reported the synthesis of alpha-halo ethers from symmetric acetals and in situ methoxymethylation of an alcohol .Molecular Structure Analysis
The molecular structure of “methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” can be analyzed using various techniques. For example, the structure of a similar compound, 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol, was predicted according to the density functional theory (DFT) using the B3LYP method .Chemical Reactions Analysis
The chemical reactions involving “methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” can be influenced by various factors. For example, chlorine, methyl, and chloromethyl have been characterized in terms of their effect on the carbon to which they are attached (α site) as well as the neighboring sp2 carbon (β site) .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” can be computed using various methods. For instance, properties such as molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate derivatives are versatile intermediates in organic synthesis. For instance, a novel synthesis pathway led to the creation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its potential as a precursor for pharmacologically active substances (Ogurtsov & Rakitin, 2021). Similarly, the synthesis and crystal structure analysis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, underline the importance of such compounds in developing novel materials and chemicals (Shen et al., 2012).
Antimicrobial and Anticancer Properties
Research has also explored the antimicrobial and anticancer potential of pyrazole derivatives. Novel pyrazole compounds were synthesized and showed significant activity against various pathogens, highlighting their potential as antimicrobial agents. Among these, certain derivatives exhibited higher anticancer activity than standard drugs, indicating their promise in oncology (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors, a crucial application in industrial chemistry. For example, specific compounds were shown to provide over 90% anticorrosion activity for C38 steel in hydrochloric acid solutions, showcasing the practical applications of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate derivatives in extending the lifespan of metal structures and components (Ouali et al., 2013).
Biological Activity
The biological significance of these compounds extends to their antipyretic and analgesic properties. Novel pyrazole derivatives were investigated for their effects on body temperature regulation and pain, contributing valuable insights into the development of new therapeutic agents (Souza et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(chloromethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-9(4-7)8-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAPYGLDKEHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


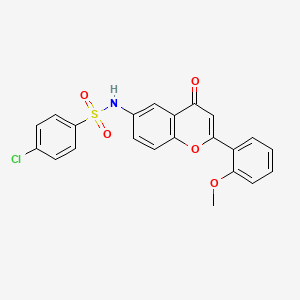
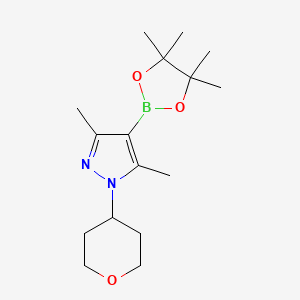

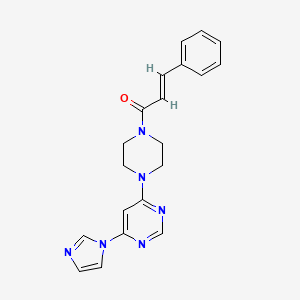
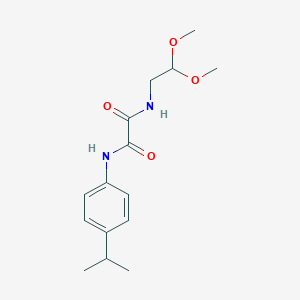
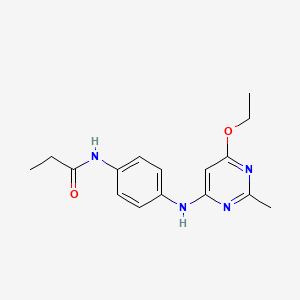
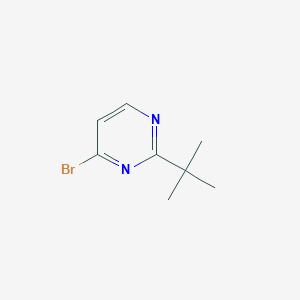
![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)
![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)
